molecular formula C14H9F4NO B5823430 2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide

Cat. No.: B5823430
M. Wt: 283.22 g/mol
InChI Key: GXNGXALHRGOHMT-UHFFFAOYSA-N
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Description

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide, also known as TFMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various diseases, including cancer and diabetes. This compound has also been investigated as a potential drug candidate for the treatment of these diseases.
In biochemistry, this compound has been used as a probe to study the structure and function of certain proteins, such as the protein tyrosine phosphatase PTP1B. This compound binds to the active site of PTP1B, allowing researchers to study the protein's structure and function in more detail.
In materials science, this compound has been used as a building block for the synthesis of various materials, such as metal-organic frameworks (MOFs). This compound can act as a linker between metal ions, forming a porous structure that can be used for various applications, such as gas storage and separation.

Mechanism of Action

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide inhibits the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. Inhibition of protein tyrosine phosphatases by this compound can lead to increased insulin sensitivity and decreased blood glucose levels, making it a potential drug candidate for the treatment of diabetes. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential drug candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and proteins. However, this compound also has some limitations, such as its relatively high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide, including:
1. Further investigation of its potential as a drug candidate for the treatment of diabetes and cancer.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of its potential as a building block for the synthesis of new materials with unique properties.
4. Study of its effects on other enzymes and proteins, to identify new potential applications.

Synthesis Methods

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then treated with 2,3,4,5-tetrafluoroaniline to produce this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c1-7-4-2-3-5-10(7)19-14(20)8-6-9(15)12(17)13(18)11(8)16/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNGXALHRGOHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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